2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one
CAS No.:
Cat. No.: VC17775007
Molecular Formula: C11H9F3N2O
Molecular Weight: 242.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F3N2O |
|---|---|
| Molecular Weight | 242.20 g/mol |
| IUPAC Name | 2-ethyl-6-(trifluoromethyl)phthalazin-1-one |
| Standard InChI | InChI=1S/C11H9F3N2O/c1-2-16-10(17)9-4-3-8(11(12,13)14)5-7(9)6-15-16/h3-6H,2H2,1H3 |
| Standard InChI Key | JLPWZFVSAVKFSW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C2=C(C=C(C=C2)C(F)(F)F)C=N1 |
Introduction
Physicochemical Characterization
Molecular Properties
The compound’s physicochemical profile is shaped by its substituents:
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Trifluoromethyl Group: Enhances lipophilicity (logP ≈ 2.1 predicted) and metabolic stability
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Ethyl Group: Contributes to molecular flexibility while maintaining moderate steric bulk
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉F₃N₂O |
| Molecular Weight | 242.20 g/mol |
| Canonical SMILES | CCN1C(=O)C2=C(C=C(C=C2)C(F)(F)F)C=N1 |
| Topological Polar Surface | 41.1 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Data sourced from PubChem and technical specifications .
Spectroscopic Features
While experimental spectral data for this compound remains unpublished, analogous phthalazinones exhibit characteristic:
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¹H NMR: Aromatic protons at δ 7.5–8.5 ppm, NH protons (if present) at δ 10–12 ppm
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¹³C NMR: Carbonyl carbons at δ 160–170 ppm, CF₃ carbons at δ 120–125 ppm (quartet, J = 280–320 Hz)
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IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹
Biological and Pharmacological Profile
Pharmacokinetic Predictions
Computational ADMET profiling suggests:
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Blood-Brain Barrier Permeability: Moderate (predicted logBB = -0.3)
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CYP450 Inhibition: Low affinity for CYP3A4 (KI > 10 µM)
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Aqueous Solubility: ~15 µg/mL (pH 7.4), classifying it as poorly soluble
These predictions highlight potential formulation challenges for therapeutic applications.
Comparative Analysis with Related Compounds
This comparison underscores how substituent choice dramatically influences both physicochemical properties and biological activity.
Future Perspectives and Research Directions
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Mechanistic Studies: Elucidate molecular targets via chemical proteomics and kinase profiling assays
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Formulation Development: Explore nanocrystal or lipid-based delivery systems to overcome solubility limitations
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Environmental Impact: Conduct ecotoxicology studies on fluorinated degradation products
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